6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1956340-37-6) is a heterocyclic building block for medicinal chemistry. The 6-bromo group enables cross-coupling reactions, while the 3-methyl group blocks metabolic oxidation, making it ideal for systematic substitution libraries in kinase inhibitor research. No direct head-to-head performance data exists versus close analogs; researchers should generate internal comparative data. Request a quote now to secure this critical scaffold for your SAR studies.
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
CAS No.1956340-37-6
Cat. No.B12330039
⚠ Attention: For research use only. Not for human or veterinary use.
6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1956340-37-6): A Halogenated Pyrrolopyridine Building Block for Medicinal Chemistry
6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolo[3,2-c]pyridine class, characterized by a bromine atom at position 6 and a methyl group at position 3 [1]. This scaffold is recognized in drug discovery as a rigid, nitrogen-rich aromatic system capable of engaging in hydrogen bonding and π-stacking interactions with biological targets, particularly kinases [1]. The compound has a molecular weight of 211.05 g/mol and a predicted logP of 2.1, suggesting moderate lipophilicity suitable for CNS or oral bioavailability optimization [2].
[1] PubChem Compound Summary for CID 137944122, 6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine, National Center for Biotechnology Information (2024). View Source
[2] Chemical properties predicted using ACD/Labs Percepta Platform (2023) for CAS 1956340-37-6. View Source
Why Analogous Pyrrolopyridines Cannot Substitute for 6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine Without Comparative Data
In the pyrrolo[3,2-c]pyridine series, the positions and nature of substituents (bromo vs. chloro vs. hydrogen, methyl vs. larger alkyl groups) dramatically alter electronic properties, steric profiles, and hydrogen-bonding capacity, leading to unpredictable changes in target engagement and selectivity [1]. For example, replacement of the 6-bromo with a 6-chloro or 6-fluoro analog can shift kinase inhibition IC50 values by over 100-fold in related scaffolds [1]. However, after systematic review of primary research papers, patents, and authoritative databases (excluding prohibited sources), no direct quantitative head-to-head data comparing 6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine to its closest analogs (e.g., 6-chloro-3-methyl, 6-bromo-1H-pyrrolo[3,2-c]pyridine, or 3-ethyl variants) could be identified. Consequently, no high-strength differential evidence exists to support a specific performance advantage over these analogs at this time.
[1] R. S. Bhosale, S. S. Choudhary, S. S. Pawar, “Structure-activity relationships of pyrrolopyridine kinase inhibitors: impact of halogen substitution on potency and selectivity,” European Journal of Medicinal Chemistry, vol. 215, pp. 113267, 2021. View Source
Quantitative Differentiation Evidence for 6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1956340-37-6) – Limited Available
Recommended Application Scenarios for 6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine Based on Available Data
Exploratory SAR Libraries for Kinase Inhibitors Requiring a 6-Bromo-3-methyl Pattern
When no direct comparative data exists, this compound should be used as part of a systematic substitution library rather than as a prioritized lead. Researchers should synthesize parallel libraries containing 6-bromo-3-methyl, 6-chloro-3-methyl, 6-bromo-3-ethyl, and unsubstituted analogs to empirically determine the optimal substituent combination for their specific target [1].
Late-Stage Functionalization via Cross-Coupling at the 6-Bromo Position
The 6-bromo group enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce diverse aryl, amine, or alkynyl groups, while the 3-methyl group blocks metabolic oxidation at that position. This compound is suitable for medicinal chemistry campaigns where a stable, modifiable pyrrolopyridine core is required, though without comparative PK data its advantage over 6-chloro analogs remains unproven [1].
Control Compound for Evaluating Halogen Effects in Pyrrolopyridine Scaffolds
Given the absence of performance superiority data, this compound is best employed as a defined chemical control to evaluate the specific influence of the 6-bromo substituent versus other halogens within the same scaffold, provided researchers generate their own internal head-to-head data [1].
[1] R. S. Bhosale, S. S. Choudhary, S. S. Pawar, “Structure-activity relationships of pyrrolopyridine kinase inhibitors: impact of halogen substitution on potency and selectivity,” European Journal of Medicinal Chemistry, vol. 215, pp. 113267, 2021. View Source
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